5-Amino-2-chlorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNMBPTALFANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
pKa values and ionization behavior of 5-Amino-2-chlorobenzaldehyde
An In-depth Technical Guide on the pKa Values and Ionization Behavior of 5-Amino-2-chlorobenzaldehyde.
Executive Summary
Compound Identity: 5-Amino-2-chlorobenzaldehyde CAS Registry Number: 6361-19-9 Molecular Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1][2][3]
This guide provides a rigorous analysis of the physicochemical properties of 5-Amino-2-chlorobenzaldehyde , specifically focusing on its acid dissociation constant (pKa) and ionization behavior.[2][3]
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-Amino-5-chlorobenzaldehyde (CAS 20028-53-9).[2][3] While the 2-amino isomer exhibits intramolecular hydrogen bonding and different reactivity, the 5-amino-2-chloro variant behaves as a deactivated aniline derivative with distinct solubility and ionization profiles governed by the meta-formyl and para-chloro substitution pattern.[2][3]
Molecular Architecture & Electronic Effects
The ionization behavior of 5-Amino-2-chlorobenzaldehyde is dictated by the electronic interplay between the basic amino group and the electron-withdrawing substituents on the benzene ring.[2][3]
Structural Analysis
-
Amino Group (-NH₂): Located at position 5.[2][3] This is the primary site of ionization (protonation) in the aqueous pH range (0–14).
-
Chloro Group (-Cl): Located at position 2.[2][3][4] Relative to the amino group at C5, the chlorine is in the para position (1,4-relationship).[2][3]
-
Formyl Group (-CHO): Located at position 1.[2][3] Relative to the amino group at C5, the aldehyde is in the meta position (1,3-relationship).[2][3][5]
Electronic Impact on Basicity (Hammett Analysis)
The basicity of the aniline nitrogen is significantly reduced compared to unsubstituted aniline (
-
Para-Chloro Effect: Halogens are inductively withdrawing (-I) but resonance donating (+R).[2][3] In the dissociation of anilines, the inductive withdrawal dominates, lowering the pKa.[2] (
).[3] -
Meta-Formyl Effect: The aldehyde group is strongly electron-withdrawing via induction and resonance.[2][3] In the meta position, the inductive effect acts strongly to destabilize the protonated ammonium species.[2] (
).[3]
Theoretical pKa Derivation:
Using the Hammett equation for substituted anilines (
Ionization Profile & Speciation
Understanding the speciation is critical for extraction, purification, and formulation.[3]
Ionization Equilibrium
The primary equilibrium involves the protonation of the amine:
-
pH < 2.0: The compound exists predominantly as the cationic ammonium salt (R-NH₃⁺).[3] This species is water-soluble.[1][2][3][4][6][7]
-
pH > 4.0: The compound exists predominantly as the neutral free base (R-NH₂).[3] This species has low water solubility but high solubility in organic solvents (DCM, Ethyl Acetate).[3]
Solubility Implications
-
Acidic Extraction: To purify the compound from neutral impurities (e.g., non-basic starting materials), dissolve the crude mixture in organic solvent and extract with 1M HCl. The 5-amino-2-chlorobenzaldehyde will partition into the aqueous phase as the hydrochloride salt.[2][3]
-
Precipitation: Neutralizing the acidic aqueous phase to pH > 5 with NaOH or NaHCO₃ will precipitate the free base.
Visualization: Speciation Diagram
Figure 1: Ionization equilibrium and process implications for 5-Amino-2-chlorobenzaldehyde.[2][3]
Experimental Determination Protocols
For precise pKa determination in a drug development context, the following self-validating protocols are recommended.
Method A: Spectrophotometric Titration (Gold Standard for Low pKa)
Since the pKa is low (~3.0), potentiometric titration may lack sensitivity if the concentration is low. UV-Vis spectrophotometry exploits the spectral shift between the protonated and neutral forms.[2][3]
Protocol:
-
Stock Solution: Prepare a
solution of 5-Amino-2-chlorobenzaldehyde in water (with 1% DMSO if solubility is an issue). -
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 6.0 in 0.5 pH increments.[2][3]
-
Measurement: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.
-
Analysis:
Method B: Potentiometric Titration (Cosolvent Method)
If the compound is insoluble in pure water at the concentration required for potentiometry (~1 mM), use a cosolvent method (Yasuda-Shedlovsky extrapolation).[3]
Protocol:
-
Solvent System: Prepare mixtures of Methanol/Water (e.g., 30%, 40%, 50% MeOH).[3]
-
Titration: Titrate the hydrochloride salt of the amine with standardized KOH in each solvent mixture.
-
Extrapolation: Plot the measured
(apparent pKa) against the weight percent of methanol (or dielectric constant ).[3] -
Intercept: Extrapolate to 0% organic solvent to obtain the aqueous
.
Pharmaceutical & Synthetic Applications
Synthetic Utility
-
Schiff Base Formation: The amino group is deactivated but still nucleophilic enough to react with active aldehydes or ketones, often requiring acid catalysis or dehydrating conditions (Dean-Stark).[3]
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt (
) and subsequently replaced by halides, hydroxyl, or cyano groups, allowing access to 2,5-disubstituted benzaldehydes.[2][3] -
Reductive Amination: The aldehyde moiety at C1 is highly reactive and can undergo reductive amination with other amines, preserving the C5-amino group if protected or if stoichiometry is controlled.[2][3]
Stability and Handling
-
Oxidation Risk: As a benzaldehyde derivative, the C1-formyl group is susceptible to air oxidation to the corresponding benzoic acid (5-amino-2-chlorobenzoic acid).[2][3]
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
-
Polymerization: Unlike the 2-amino isomer, the 5-amino isomer lacks the stabilizing intramolecular H-bond, making it potentially more reactive towards intermolecular condensation (formation of imine oligomers).[2][3]
Summary Data Table
| Property | Value / Description | Source/Logic |
| Compound Name | 5-Amino-2-chlorobenzaldehyde | CAS 6361-19-9 |
| pKa (Amino) | 2.9 – 3.1 (Estimated) | Hammett |
| pKa (Aldehyde) | < -7 (Protonation of O) | Standard Carbonyl Chemistry |
| Ionization State pH 1.0 | Cationic ( | Soluble in Water |
| Ionization State pH 7.4 | Neutral ( | Hydrophobic / Lipophilic |
| LogP (Predicted) | ~ 1.7 | XLogP3 [1] |
| Key Reactivity | Nucleophilic (N), Electrophilic (C=O) | Bifunctional Intermediate |
References
-
National Center for Biotechnology Information.[3] (n.d.). PubChem Compound Summary for CID 57052252, 3-Amino-5-chlorobenzaldehyde. (Note: Numbering variations exist; verify structure visually). Retrieved from [Link]2][3]
-
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[3] (Standard reference for Hammett equation parameters).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[3] [Link]2][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-4-chlorobenzaldehyde | 77740-83-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kahedu.edu.in [kahedu.edu.in]
Methodological & Application
Application Note: Advanced Catalytic Functionalization of 5-Amino-2-chlorobenzaldehyde
Introduction: The Trifunctional Advantage
5-Amino-2-chlorobenzaldehyde represents a high-value "trifunctional scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three core functional groups:
-
Electrophilic Aldehyde (C1): Prime target for reductive amination, condensation, and olefination.
-
Activated Aryl Chloride (C2): Positioned ortho to the electron-withdrawing formyl group, enabling oxidative addition (Suzuki/Buchwald) and nucleophilic aromatic substitution (
). -
Nucleophilic Amine (C5): A handle for acylation, alkylation, or directing group participation, positioned meta to the aldehyde and para to the chloride.
This guide provides field-proven protocols for selectively functionalizing this scaffold, overcoming common challenges such as catalyst poisoning by the free amine and competitive polymerization.
Strategic Reactivity Analysis
The successful derivatization of this molecule requires a strict hierarchy of reactivity. The 5-amino group renders the aryl ring electron-rich, potentially deactivating the C-Cl bond toward oxidative addition unless specialized ligands are employed. Conversely, the aldehyde is highly prone to self-condensation with the amine if left unprotected under acidic conditions.
Reactivity Hierarchy Diagram
Figure 1: Orthogonal reactivity map of 5-Amino-2-chlorobenzaldehyde.[1][2][3]
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C2 position with an aryl group while preserving the aldehyde and free amine. Challenge: The electron-rich nature of the aniline ring makes the C-Cl bond sluggish toward oxidative addition. Standard PPh3-based catalysts often fail or require harsh conditions that degrade the aldehyde. Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald ligand. SPhos is bulky and electron-rich, facilitating oxidative addition into deactivated aryl chlorides and preventing palladium coordination to the free amine [1].
Materials
-
Substrate: 5-Amino-2-chlorobenzaldehyde (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered partners)
-
Base: K₃PO₄ (2.0 equiv) - Preferred over carbonates to minimize aldol side reactions.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes under
to generate the active Pd(0) species (solution turns from orange to pale yellow). -
Addition: Add the 5-Amino-2-chlorobenzaldehyde, aryl boronic acid, and solid K₃PO₄.
-
Degassing: Add the water component (degassed). Sparge the biphasic mixture with nitrogen for 2 minutes.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Monitor by LC-MS. The aldehyde peak (M+H) should shift to the biaryl product mass.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The amino-aldehyde product is typically stable on silica but should not be stored in solution for prolonged periods to avoid self-polymerization.
Protocol 2: Sequential Reductive Amination
Objective: Derivatize the C1-aldehyde without affecting the C2-chloride (leaving it available for later functionalization). Challenge: Self-condensation between the C5-amine of one molecule and the C1-aldehyde of another (polymerization). Solution: In-situ Imine Formation. By pre-forming the imine with the external amine before adding the reducing agent, and using the external amine in slight excess, you kinetically favor the cross-reaction [2].
Materials
-
Substrate: 5-Amino-2-chlorobenzaldehyde (1.0 equiv)
-
Amine Reagent: Primary or secondary amine (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic acid (1.0 equiv) - Crucial for catalyzing imine formation.
Step-by-Step Methodology
-
Imine Formation: Dissolve 5-Amino-2-chlorobenzaldehyde and the external amine in DCE. Add Acetic Acid. Stir at Room Temperature for 1 hour.
-
Checkpoint: Verify imine formation by TLC or NMR (disappearance of aldehyde proton at ~10 ppm).
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 10 minutes.
-
Digestion: Allow the reaction to warm to RT and stir for 3–12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM. The product (a benzyl amine) is stable and can be purified via standard amine protocols (e.g., amine-functionalized silica or neutral alumina).
Protocol 3: One-Pot Indazole Synthesis
Objective: Utilize the C1-aldehyde and C2-chloride to form a 1H-indazole core, a privileged scaffold in kinase inhibitors.
Mechanism: Condensation of hydrazine with the aldehyde (hydrazone formation) followed by intramolecular
Reaction Workflow Diagram
Figure 2: One-pot cascade synthesis of 5-Amino-1H-indazole.
Step-by-Step Methodology
-
Mixing: In a pressure tube, dissolve 5-Amino-2-chlorobenzaldehyde (1.0 equiv) in Ethanol (0.5 M concentration).
-
Reagent Addition: Add Hydrazine monohydrate (3.0 equiv).
-
Catalyst Addition: Add CuI (10 mol%) and L-Proline (20 mol%) as ligand (optional but recommended for rate acceleration). Add K₂CO₃ (2.0 equiv).
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Note: The initial yellow solution will darken.
-
-
Work-up: Filter the hot mixture through Celite to remove copper salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).
Summary of Conditions
| Transformation | Target Site | Reagents | Key Condition | Reference |
| Suzuki Coupling | C2-Cl | Ar-B(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄ | 80°C, Dioxane/H₂O | [1] |
| Reductive Amination | C1-CHO | R-NH₂, NaBH(OAc)₃, AcOH | 0°C to RT, DCE | [2] |
| Indazole Formation | C1 & C2 | N₂H₄[1][4]·H₂O, CuI, K₂CO₃ | 100°C, EtOH | [3] |
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
Application Note: Precision Synthesis of Bioactive Indole Derivatives from 5-Amino-2-chlorobenzaldehyde
Executive Summary
Target Audience: Medicinal Chemists, Process Development Scientists Key Application: Synthesis of Type I/II Kinase Inhibitors and 5-HT Receptor Modulators Starting Material: 5-Amino-2-chlorobenzaldehyde (CAS: 53943-73-2)
This guide details the modular synthesis of 5-substituted indole scaffolds using 5-Amino-2-chlorobenzaldehyde as a bifunctional core. While traditional indole syntheses (e.g., Fischer) often suffer from regioselectivity issues with asymmetric ketones, the strategy employed here utilizes the ortho-chloroaldehyde motif to enforce regiocontrol via Palladium-catalyzed Sonogashira coupling followed by a Cacchi-type cyclization .
Crucially, this protocol addresses the electronic deactivation caused by the 5-amino group. By strategically protecting this moiety, we restore reactivity at the C-Cl bond, enabling high-yield access to 2,5-disubstituted and 2,3,5-trisubstituted indoles—privileged structures in oncology drug discovery.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The substrate, 5-Amino-2-chlorobenzaldehyde, presents a unique challenge:
-
Electronic Deactivation: The free amine at position 5 is para to the chlorine. As a strong electron-donating group (EDG), it increases electron density at the C-Cl bond, significantly raising the energy barrier for the oxidative addition of Palladium (Step A in catalytic cycle).
-
Catalyst Poisoning: The free amine can coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.
The Solution: Electronic Tuning
To enable the transformation, we employ a "Protect-Activate-Cyclize" strategy. Converting the amine to a carbamate (Boc) or amide (Acetamide) attenuates its electron-donating character, facilitating the Sonogashira coupling at the sterically congested and electronically deactivated aryl chloride.
Pathway Visualization
The following diagram illustrates the critical workflow, distinguishing between the "Dead End" (unprotected) and the "Active Pathway."
Caption: Logical workflow demonstrating the necessity of amine protection to facilitate Pd-catalyzed insertion at the deactivated aryl chloride site.
Detailed Experimental Protocols
Protocol A: Chemoselective Protection (Activation)
Objective: Mask the 5-amino group to prevent catalyst poisoning and activate the C-Cl bond.
Reagents:
-
5-Amino-2-chlorobenzaldehyde (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) [0.2 M]
Procedure:
-
Charge a round-bottom flask with 5-Amino-2-chlorobenzaldehyde and DCM.
-
Add TEA dropwise at 0°C.
-
Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
-
Yield: Expect >90% as a pale yellow solid.
-
Checkpoint: The disappearance of the broad NH₂ stretch (~3300-3400 cm⁻¹) in IR confirms protection.
Protocol B: The Sonogashira Coupling (The Critical Step)
Objective: Install the alkyne handle at the 2-position. Note: Aryl chlorides are sluggish. Standard Pd(PPh₃)₄ is often insufficient. We utilize XPhos , a bulky biaryl phosphine ligand, to facilitate oxidative addition.
Reagents:
-
N-Boc-5-amino-2-chlorobenzaldehyde (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) [degassed]
Procedure:
-
In a glovebox or under Argon stream, combine the protected aldehyde, Pd(OAc)₂, XPhos, and Cs₂CO₃ in a reaction vial.
-
Add degassed MeCN and the terminal alkyne.
-
Seal and heat to 80°C for 12 hours.
-
Reaction Monitoring: LC-MS is preferred over TLC to distinguish the product from homocoupled alkyne byproducts (Glaser coupling).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary: Ligand Optimization
| Ligand | Catalyst | Yield (%) | Comment |
|---|---|---|---|
| PPh₃ | Pd(PPh₃)₄ | <15% | Failed oxidative addition (Cl bond too strong) |
| dppf | PdCl₂(dppf) | 45% | Moderate conversion, sluggish |
| XPhos | Pd(OAc)₂ | 88% | Optimal System |
| SPhos | Pd(OAc)₂ | 82% | Good alternative |
Protocol C: One-Pot Cacchi Cyclization
Objective: Condensation of the alkyne-aldehyde intermediate with a nitrogen source to close the indole ring.
Reagents:
-
2-Alkynyl-5-(Boc-amino)benzaldehyde (Intermediate from Protocol B)
-
Primary Amine (R-NH₂) or Ammonium Acetate (for NH-indole) (2-5 equiv)
-
Solvent: DMF or DMSO[1]
-
Temperature: 100°C
Procedure:
-
Dissolve the intermediate in DMF (0.1 M).
-
Add the nitrogen source (e.g., Aniline for N-phenyl indole, or NH₄OAc for N-H indole).
-
Heat to 100°C for 2-4 hours.
-
Workup: Dilute with water (5x volume) to precipitate the crude indole. Filter or extract with EtOAc.
-
Deprotection (Optional): Treat with TFA/DCM (1:1) to reveal the free 5-amino group for further SAR elaboration (e.g., amide coupling with kinase hinge binders).
Troubleshooting & Quality Control
Self-Validating Systems
-
The "Glaser" Check: If the alkyne is consumed but no product forms, check for the presence of di-alkyne (homocoupling). This indicates oxygen contamination. Remedy: Sparge solvents with Argon for 15 mins.
-
The "Aldehyde" Peak: In ¹H NMR, the aldehyde proton (~10.4 ppm) is a distinct handle. Its disappearance, coupled with the appearance of the C2-indole proton (or substituent signals), confirms cyclization.
Safety Considerations
-
2-Chlorobenzaldehydes: Can be sensitizers.[1][3] Handle in a fume hood.
-
Palladium Residues: Indoles intended for biological assay must be scavenged for heavy metals (using SiliaMetS® or similar scavengers) to prevent false positives in enzymatic assays.
References
-
Lu, B. Z., et al. (2006).[4] "A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions." Organic Letters, 8(15), 3271–3274. [Link]
-
Sakamoto, T., et al. (1988). "Condensed heteroaromatic ring systems. XIII. One-step synthesis of 2-substituted 1-methylindoles from o-ethynylnitrobenzenes." Chemical & Pharmaceutical Bulletin, 36(4), 1305. (Foundational work on alkyne cyclization). [Link]
-
Cacchi, S., et al. (2003). "Palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with organic halides and triflates." Organic Letters, 5(21), 3843-3846. (Establishing the cyclization logic). [Link]
-
Gelest Inc. "Buchwald-Hartwig and Sonogashira Coupling of Aryl Chlorides." (Technical Note on Ligand Selection). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
Green chemistry protocols for reacting 5-Amino-2-chlorobenzaldehyde
Application Note: Green Chemistry Protocols for Reacting 5-Amino-2-chlorobenzaldehyde
Introduction & Structural Disambiguation
Critical Note on Isomer Identity: Before proceeding with experimental protocols, it is vital to distinguish between two isomers often confused in commercial catalogs:
-
Target Substrate (A): 2-Amino-5-chlorobenzaldehyde (CAS: 20028-53-9).[1] This is the standard "Friedländer substrate" used to synthesize quinolines and quinazolines (e.g., Diazepam intermediates).[1] The amino group is ortho to the aldehyde, enabling cyclization.
-
Target Substrate (B): 5-Amino-2-chlorobenzaldehyde (CAS: 6361-19-9).[1] A less common isomer where the amino group is meta to the aldehyde. This substrate cannot undergo direct Friedländer cyclization but is valuable for Schiff base formation and nucleophilic aromatic substitution (
).[1]
This guide focuses on Substrate A (2-Amino-5-chlorobenzaldehyde) as it is the primary scaffold for the bioactive heterocycles requested in green chemistry literature, but protocols for Substrate B are noted where applicable.[1]
Green Chemistry Context: Traditional synthesis using these aldehydes often involves volatile organic solvents (VOCs) like DMF or toluene and harsh reflux conditions.[1] The protocols below utilize solvent-free mechanochemistry , aqueous media , and microwave irradiation to align with the 12 Principles of Green Chemistry, specifically preventing waste and increasing energy efficiency.
Methodology 1: Solvent-Free Friedländer Annulation (Quinoline Synthesis)[1][2][3]
Application: Synthesis of substituted quinolines (e.g., 3-acetyl-6-chloro-2-methylquinoline) used as antimalarial and anti-inflammatory scaffolds.[1]
Mechanism: The reaction proceeds via an acid/base-catalyzed condensation between the amine of the benzaldehyde and a ketone (e.g., ethyl acetoacetate), followed by intramolecular aldol condensation and dehydration.
Protocol:
-
Reagents: 2-Amino-5-chlorobenzaldehyde (1.0 mmol), Ethyl acetoacetate (1.1 mmol).[1]
-
Catalyst: ZnO/Carbon Nanotube (ZnO/CNT) nanocomposite or Carbon Aerogel (RFNaS-PS).[1]
-
Conditions: Solvent-free, 50°C (323 K) or Microwave (300 W).
Step-by-Step Workflow:
-
Preparation: Mix 1.0 mmol of aldehyde and 1.1 mmol of ketone in a mortar or microwave vial.
-
Catalyst Addition: Add 25 mg of ZnO/CNT catalyst (approx. 5 mol%).
-
Reaction:
-
Method A (Thermal): Stir the neat mixture at 50°C for 20–60 minutes.
-
Method B (Microwave): Irradiate at 300 W, 60°C for 5–10 minutes.
-
-
Work-up: Add hot ethanol (5 mL) to the mixture to dissolve the product. Centrifuge to recover the solid catalyst (recyclable up to 5 times).[1][2]
-
Purification: Cool the ethanol filtrate to induce crystallization of the quinoline product.
Key Metrics:
| Parameter | Traditional (Reflux/Ethanol) | Green (Solvent-Free/ZnO) |
|---|---|---|
| Time | 4–12 Hours | 10–60 Minutes |
| Yield | 65–75% | 92–99% |
| E-Factor | High (Solvent waste) | Low (Recyclable catalyst) |[1]
Methodology 2: Aqueous Synthesis of Quinazolinones
Application: Synthesis of Quinazolin-4(3H)-ones, a core pharmacophore in anticonvulsant drugs.[1]
Protocol:
-
Reagents: 2-Amino-5-chlorobenzaldehyde (1.0 mmol), Urea (1.2 mmol).[1]
-
Catalyst: Ionic Liquid (e.g., 2) or Ultrasound.[1]
Step-by-Step Workflow:
-
Mixing: Suspend the aldehyde and urea in 5 mL of water.
-
Activation:
-
Method A (Ionic Liquid): Add 10 mol% magnetic ionic liquid.[1] Stir at 80°C.
-
Method B (Ultrasound): Sonicate at 40 kHz at room temperature.
-
-
Oxidation: Note that the aldehyde yields the dihydroquinazolinone initially.[1] To get the aromatic quinazolinone, an oxidant (e.g.,
or simply air bubbling) is often required in situ.[1] -
Isolation: The product precipitates out of the aqueous phase. Filter and wash with cold water.[1]
Methodology 3: Mechanochemical Cascade (Chromene Synthesis)[1]
Application: For 5-Amino-2-chlorobenzaldehyde (Isomer B) or Isomer A reacting with active methylenes (Dimedone) to form chromene derivatives.[1]
Protocol:
-
Reagents: Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Dimedone (1.0 mmol).[1][3]
-
Catalyst: Potassium Phthalimide (POPI) or basic alumina.[1]
Step-by-Step Workflow:
-
Grinding: Place all three components in a ball mill jar with 1 stainless steel ball.
-
LAG: Add 2 drops of ethanol (to assist crystal lattice breakdown).
-
Process: Mill at 25 Hz for 15 minutes.
-
Result: The powder converts quantitatively to the 2-amino-chromene derivative.[1]
-
Purification: Wash the solid with water to remove the catalyst.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the 2-amino isomer (Friedländer) versus the general condensation pathway.
Caption: Divergent synthesis pathways for 2-Amino-5-chlorobenzaldehyde leading to bioactive heterocycles via green protocols.[1][5][6]
References
-
Solvent-Free Friedländer Synthesis
-
Nanocatalyzed Green Protocols
-
Mechanochemical Synthesis
-
Microwave-Assisted Synthesis
-
Chemical Safety & Data
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A decennary update on applications of metal nanoparticles (MNPs) in the synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02272A [pubs.rsc.org]
- 3. rua.ua.es [rua.ua.es]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of 5-Amino-2-chlorobenzaldehyde during storage
Welcome to the technical support center for 5-Amino-2-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation during the storage of this critical reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your material and the success of your experiments.
Understanding the Instability of 5-Amino-2-chlorobenzaldehyde
5-Amino-2-chlorobenzaldehyde is a valuable intermediate in pharmaceutical synthesis, prized for its unique arrangement of an aldehyde, a primary amine, and a chloro substituent on an aromatic ring.[1][2] However, the very features that make it a versatile building block also contribute to its instability. The electron-donating amino group and the electron-withdrawing aldehyde group on the same aromatic ring make the molecule susceptible to oxidation. The primary degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid, forming 5-Amino-2-chlorobenzoic acid. This transformation can significantly impact the yield and purity of your desired product.
This guide provides a comprehensive approach to mitigating this oxidative degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the storage and handling of 5-Amino-2-chlorobenzaldehyde.
Q1: I've noticed a color change in my 5-Amino-2-chlorobenzaldehyde, from a light yellow to a darker brown. What does this indicate?
A color change from the typical white to light yellow powder towards a yellow to brown solid is a common visual indicator of degradation.[1] While a slight color variation can occur between batches, a progressive darkening upon storage is often associated with oxidation and the formation of impurities. However, color change alone is not a definitive measure of purity. We recommend performing analytical testing to quantify the extent of oxidation.
Q2: My recent synthesis using 5-Amino-2-chlorobenzaldehyde gave a low yield. Could oxidation of the starting material be the cause?
Absolutely. The primary oxidation product, 5-Amino-2-chlorobenzoic acid, will not participate in reactions where the aldehyde functionality is required, such as reductive aminations or Schiff base formations.[3] Therefore, if your stored 5-Amino-2-chlorobenzaldehyde has significantly oxidized, the effective concentration of the desired reactant is lowered, leading directly to reduced yields.
Q3: What is the primary cause of oxidation in 5-Amino-2-chlorobenzaldehyde?
The primary culprit is atmospheric oxygen.[1] 5-Amino-2-chlorobenzaldehyde is designated as an air-sensitive compound, meaning it reacts with oxygen in the air.[1][2] This process, known as auto-oxidation, is a common degradation pathway for many aldehydes.[3] The rate of oxidation can be accelerated by exposure to light and elevated temperatures.
Q4: I stored my 5-Amino-2-chlorobenzaldehyde in the freezer, but it still seems to have degraded. Why?
While cold temperatures slow down the rate of chemical reactions, including oxidation, they do not entirely prevent them. If the container was not properly sealed under an inert atmosphere, oxygen would still be present in the headspace, allowing for slow oxidation over time. Furthermore, frequent temperature cycling from opening and closing the freezer can introduce moisture condensation, which may also affect stability. The recommended storage temperature is 2-8°C.[4][5]
Q5: Can I use an antioxidant to prevent the oxidation of 5-Amino-2-chlorobenzaldehyde?
The use of antioxidants with 5-Amino-2-chlorobenzaldehyde requires careful consideration due to the presence of both an aldehyde and a primary amine.
-
Phenolic Antioxidants (BHT, BHA): While butylated hydroxytoluene (BHT) is a common antioxidant for aldehydes, it and similar phenolic antioxidants can potentially react with the primary amine of your compound to form Schiff bases (imines).[3][6] This would introduce another impurity into your material.
-
Sulfites (e.g., sodium bisulfite): Sulfites are effective oxygen scavengers but can react with aromatic amines to form sulfonate salts, again leading to unwanted byproducts.[1]
Recommendation: Due to the high reactivity of the amino and aldehyde groups, we do not recommend the addition of antioxidants. The most effective and cleanest method for preventing oxidation is strict control of the storage atmosphere.
Visualizing the Degradation Pathway & Prevention Strategy
To better understand the process, the following diagram illustrates the oxidation of 5-Amino-2-chlorobenzaldehyde and the recommended preventative measures.
Caption: Oxidation pathway of 5-Amino-2-chlorobenzaldehyde and key prevention strategies.
Recommended Protocols for Storage and Handling
Adherence to proper storage and handling protocols is paramount for maintaining the quality of 5-Amino-2-chlorobenzaldehyde.
Protocol 1: Long-Term Storage
-
Container: Use an amber glass vial or bottle with a PTFE-lined cap to protect the compound from light.
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. Argon is denser than air and can be more effective at displacing it.
-
Sealing: Ensure the cap is tightly sealed. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[4][5]
-
Labeling: Clearly label the container with the compound name, date of receipt/packaging, and storage conditions.
Protocol 2: Handling and Dispensing
For routine use, it is crucial to handle 5-Amino-2-chlorobenzaldehyde in a manner that minimizes its exposure to air.
-
Environment: Whenever possible, handle the compound inside a glovebox with an inert atmosphere. If a glovebox is not available, use a Schlenk line or a similar apparatus that allows for manipulation under a positive pressure of inert gas.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Dispensing:
-
Briefly remove the cap under a positive flow of inert gas.
-
Quickly weigh the desired amount of the solid.
-
Place the weighed solid into your reaction vessel, which should also be under an inert atmosphere.
-
-
Resealing: Before returning the main container to storage, re-flush the headspace with inert gas and seal tightly.
Quality Control: Assessing the Purity of Your 5-Amino-2-chlorobenzaldehyde
Regularly assessing the purity of your stored 5-Amino-2-chlorobenzaldehyde is good laboratory practice. Here are suggested analytical methods to quantify the parent compound and its primary oxidation product.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for separating and quantifying 5-Amino-2-chlorobenzaldehyde and 5-Amino-2-chlorobenzoic acid.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) gradient |
| Gradient | 20% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a known mass of the compound in the initial mobile phase composition to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Elution: 5-Amino-2-chlorobenzoic acid, being more polar, will elute earlier than 5-Amino-2-chlorobenzaldehyde.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of the components. Derivatization may be necessary to improve the volatility and peak shape of the amino and carboxylic acid groups.
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Injector | Splitless, 250°C |
| MS Detector | Electron Ionization (EI), scan range 50-350 m/z |
| Sample Prep | Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., Dichloromethane). Consider derivatization with a silylating agent like BSTFA for better chromatographic performance. |
Method 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used for a rapid assessment of purity. The aldehyde proton of 5-Amino-2-chlorobenzaldehyde has a characteristic chemical shift that will be absent in the oxidized product. Conversely, the carboxylic acid proton of the impurity will appear at a distinct downfield chemical shift.
-
5-Amino-2-chlorobenzaldehyde: The aldehyde proton (CHO) is expected to appear as a singlet around δ 9.8 ppm . The aromatic protons will appear between δ 6.7-7.5 ppm . The amine protons (-NH₂) will show a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
5-Amino-2-chlorobenzoic acid: The carboxylic acid proton (-COOH) will be a broad singlet far downfield, typically > δ 10 ppm . The aromatic protons will be in a similar region to the aldehyde but with slightly different splitting patterns.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting issues related to the stability of 5-Amino-2-chlorobenzaldehyde.
Caption: A step-by-step guide to troubleshooting degradation issues with 5-Amino-2-chlorobenzaldehyde.
By implementing these best practices for storage, handling, and quality control, you can ensure the stability and reliability of your 5-Amino-2-chlorobenzaldehyde, leading to more consistent and successful experimental outcomes.
References
- BenchChem. (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds.
- ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum.
- El-Guesmi, N., et al. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 17(7), 7647-7664.
- Lambert, C. R., Black, H. S., & Truscott, T. G. (1996). Reactivity of butylated hydroxytoluene. Free Radical Biology and Medicine, 21(3), 395-400.
-
Moghal, M. A. (2015). Answer to "How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?". ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
-
S. Preethi. (2015). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?. ResearchGate. Retrieved from [Link]
-
Samaras, I. (2015). Answer to "How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?". ResearchGate. Retrieved from [Link]
-
Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid. Retrieved from [Link]
-
Singh, R. V. (2014). Answer to "How can we control the conversion of Benzaldehyde to Benzoic acid?". ResearchGate. Retrieved from [Link]
- Tamin, M. M., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10447.
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
- Wollenberg, G. K., & Filby, W. G. (1992). The Reaction of Butylated Hydroxyanisole and Its Metabolites with Some Arylamines: Investigations of Product Mutagenicity. Environmental Health Perspectives, 98, 239–243.
-
Bryan Research & Engineering, LLC. (2013). SO2 Wreaks Havoc in Amine Units. Retrieved from [Link]
-
Eng-Tips Forums. (2010). sulfites in amines - why, where do they come from, consequences.... Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
- Jarczewska, M., et al. (2021).
- Lecher, H., & Hardy, W. B. (1953). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Journal of Chemistry, 31(11), 1063-1077.
-
ResearchGate. (2015). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Retrieved from [Link]
-
Quora. (2021). Can benzaldehyde be oxidised?. Retrieved from [Link]
-
The Food and Agriculture Organization of the United Nations. (n.d.). BUTYLATED HYDROXYTOLUENE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20028-53-9,2-Amino-5-chlorobenzaldehyde. Retrieved from [Link]
-
Chegg. (2023). Solved Only the 1H NMR spectrum of para-chlorobenzaldehye. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Agilent. (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]
-
Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]
-
Carl ROTH. (n.d.). 5-Amino-2-chlorobenzoic acid. Retrieved from [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram by SPME-HPLC/UV for the determination of the 5 aldehydes.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]
Sources
Troubleshooting low conversion rates in 5-Amino-2-chlorobenzaldehyde cyclization
The following Technical Support Guide is designed for researchers and process chemists encountering low conversion rates with 5-Amino-2-chlorobenzaldehyde .
This guide prioritizes the most chemically probable cyclization route for this specific isomer: 1H-Indazole synthesis (via hydrazine condensation and nucleophilic displacement of chlorine). It also addresses the common "Isomer Confusion" regarding Quinoline/Quinazoline synthesis.
Status: Active | Topic: Troubleshooting Low Conversion | Doc ID: TS-ZG-5A2C
Diagnostic Framework: The "Why" of Low Conversion
Before altering parameters, you must diagnose the mechanistic bottleneck. 5-Amino-2-chlorobenzaldehyde (CAS: 20028-53-9*) presents a unique electronic conflict that is the primary cause of stalled reactions.
The Electronic Conflict (The "Silent Killer")
If you are attempting to cyclize this molecule to form a 5-amino-1H-indazole (using hydrazine), your low conversion is likely due to electronic deactivation .
-
The Mechanism: The reaction requires a Nucleophilic Aromatic Substitution (
) where hydrazine displaces the Chlorine at position 2. -
The Problem: While the Aldehyde (at C1) is Electron-Withdrawing (activating), the Amino group (at C5) is strongly Electron-Donating (deactivating). The resonance donation of the amine increases electron density at the C2-Chlorine center, making it resistant to nucleophilic attack.
-
The Result: The reaction stalls at the Hydrazone intermediate . The ring closure (
) never happens.
> Critical Check: Run an LC-MS. Do you see a mass corresponding to [M + Hydrazine - H2O]? If yes, you are stuck at the hydrazone stage.
Troubleshooting Guides
Scenario A: Target is 5-Amino-1H-Indazole (Reaction with Hydrazine)
Symptom: Reaction stalls at hydrazone; starting material remains; low yield of cyclized product.
| Variable | Troubleshooting Protocol |
| Substrate Modification | Strategy: Mask the Amine.The free amine deactivates the ring. Acetylate the amine (Ac2O) to form the acetamide before cyclization. The acetamido group is less donating. Workflow: Acetylation |
| Solvent Choice | Switch to High-Boiling Alcohols. Ethanol (78°C) provides insufficient thermal energy to overcome the deactivated |
| Catalysis | Copper Promotion. Standard thermal cyclization may fail. Add 5-10 mol% CuI and a ligand (e.g., L-proline) to facilitate the C-N bond formation via Ullmann-type coupling rather than pure |
| Water Management | Dehydration is Critical. Water is a byproduct of the initial hydrazone formation. Accumulation of water can hydrolyze the imine back to the aldehyde. Use molecular sieves or a Dean-Stark trap if using non-miscible solvents (e.g., Toluene). |
Scenario B: Target is Quinoline or Quinazoline (Isomer Mismatch)
Symptom: No reaction or complex polymerization. Diagnosis: You may be using the wrong isomer.
-
Friedländer Synthesis (Quinolines): Requires 2-Amino -benzaldehyde (Amine ortho to Aldehyde).
-
Niementowski Reaction (Quinazolines): Requires 2-Amino -benzaldehyde.[1][2]
-
Your Molecule: 5-Amino-2-chlorobenzaldehyde has the amine para to the aldehyde (positions 1 and 4 relative to each other). Direct cyclization between these two groups is geometrically impossible.
> Action: Verify your CAS number. If you need the Friedländer precursor, you need 2-Amino-5-chlorobenzaldehyde (CAS: 719-59-5).
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired cyclization and the electronic deactivation pathway.
Figure 1: Reaction pathway analysis showing the electronic barrier preventing cyclization at the hydrazone stage.
Optimized Protocol: Copper-Catalyzed Indazole Formation
Use this protocol if standard thermal cyclization yields <30%.
Reagents:
-
5-Amino-2-chlorobenzaldehyde (1.0 eq)
-
Hydrazine Hydrate (3.0 eq)
-
CuI (10 mol%)
-
Cs2CO3 (2.0 eq)
-
DMSO (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the aldehyde in DMSO under Nitrogen.
-
Hydrazone Formation: Add Hydrazine Hydrate dropwise at RT. Stir for 1 hour. Monitor by TLC/LCMS to confirm Hydrazone formation.
-
Catalyst Addition: Add CuI and Cs2CO3.
-
Cyclization: Heat to 110°C for 12–24 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (x3) to remove DMSO/Hydrazine. Dry over Na2SO4.[3]
Frequently Asked Questions (FAQs)
Q: My starting material is turning dark brown before I even start. Is it bad? A: Yes. Amino-benzaldehydes are highly prone to oxidative polymerization ("tarring").
-
Fix: Purify via short-path silica plug filtration immediately before use. Store under Argon at -20°C. If the aldehyde has oxidized to the carboxylic acid (5-amino-2-chlorobenzoic acid), cyclization will fail completely.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating (150°C, 10–20 mins) in Ethanol/Acetic Acid often overcomes the activation energy barrier that standard reflux cannot, significantly improving conversion.
Q: I see a peak at M+14 in the MS. What is it? A: This is likely the Methyl-hydrazone or an artifact of solvent reaction (if using MeOH). More commonly, if you see M+16 or M+32, it is oxidation. If you see dimer masses, it is azine formation (two aldehydes reacting with one hydrazine).
-
Fix for Azines: Use a large excess of hydrazine (3–5 equivalents) to ensure every aldehyde molecule reacts with its own hydrazine molecule.
References
-
BenchChem. Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-5-chlorobenzaldehyde. (Note: While discussing the isomer, the catalytic principles for halo-benzaldehydes apply).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773898: 2-Amino-5-chlorobenzaldehyde. (Used for physical property verification and isomer distinction).
-
Song, J.J. & Yee, N.K. "A Novel Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides." Organic Letters, 2000, 2(4), 519-521. (Foundational text on metal-catalyzed indazole closure).
-
Wang, J., et al. "One-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles."[4] Journal of Organic Chemistry, 2023.[4] (Recent advances in similar cyclization mechanisms).
*Note: CAS 20028-53-9 is often listed as 2-Amino-5-chlorobenzaldehyde.[1][5] Always verify the structure by NMR before committing to a synthesis path.
Sources
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 5-Amino-2-chlorobenzaldehyde: A Comparative Analysis of ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-2-chlorobenzaldehyde, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, compare the utility of NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality spectral data.
The Power of NMR in Structural Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for distinguishing between isomers, such as 5-Amino-2-chlorobenzaldehyde and its positional isomer, 2-Amino-5-chlorobenzaldehyde.
The unique substitution pattern of 5-Amino-2-chlorobenzaldehyde, with an electron-donating amino group and electron-withdrawing chloro and aldehyde groups at specific positions on the benzene ring, results in a characteristic set of signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. Understanding the interplay of these substituent effects is key to accurate spectral interpretation.
Predicted ¹H NMR Spectral Analysis of 5-Amino-2-chlorobenzaldehyde
The ¹H NMR spectrum of 5-Amino-2-chlorobenzaldehyde is anticipated to exhibit distinct signals for the aldehyde proton, the amino protons, and the three aromatic protons. The chemical shift (δ) of a proton is influenced by the electron density of its immediate environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[2]
Expected Chemical Shifts and Coupling Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | ~9.8 - 10.0 | Singlet (s) | N/A | The highly electronegative oxygen atom of the carbonyl group strongly deshields the aldehyde proton, resulting in a characteristic downfield shift.[3][4] |
| Amino (-NH₂) | ~4.0 - 5.0 | Broad Singlet (br s) | N/A | The chemical shift of amine protons can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom. |
| Aromatic (H-3) | ~7.3 - 7.5 | Doublet (d) | ~8.5 (ortho) | This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group, leading to a downfield shift. It will be split by the adjacent H-4 proton. |
| Aromatic (H-4) | ~6.7 - 6.9 | Doublet of Doublets (dd) | ~8.5 (ortho), ~2.5 (meta) | This proton is ortho to the electron-donating amino group and ortho to the chloro group. It will be split by both H-3 (ortho coupling) and H-6 (meta coupling). |
| Aromatic (H-6) | ~7.1 - 7.3 | Doublet (d) | ~2.5 (meta) | This proton is ortho to the electron-donating amino group and meta to the aldehyde group. It will exhibit a smaller meta coupling with H-4. |
Predicted ¹³C NMR Spectral Analysis of 5-Amino-2-chlorobenzaldehyde
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state of the carbon.[5]
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~190 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield.[6][7] |
| C-1 | ~135 - 138 | This carbon is attached to the electron-withdrawing aldehyde group. |
| C-2 | ~130 - 133 | This carbon is directly bonded to the electronegative chlorine atom. |
| C-3 | ~130 - 132 | |
| C-4 | ~115 - 118 | This carbon is ortho to the electron-donating amino group and is expected to be shielded. |
| C-5 | ~148 - 152 | This carbon is directly attached to the nitrogen of the amino group. |
| C-6 | ~118 - 121 | This carbon is ortho to the electron-donating amino group and is expected to be shielded. |
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for unambiguous structural confirmation.[8][9]
| Technique | Information Provided | Complementary to NMR |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns.[1] | Confirms the molecular formula and can provide clues about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Confirms the presence of the amino (-NH₂), aldehyde (-CHO), and aromatic (C=C) functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is useful for conjugated systems. | Can help to confirm the presence of the substituted aromatic ring. |
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-Amino-2-chlorobenzaldehyde in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] However, due to the presence of the amino group, which can undergo hydrogen exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be a better solvent to observe the -NH₂ protons.[10]
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following is a general procedure for a modern Fourier Transform NMR (FT-NMR) spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[11]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualizing Molecular Connectivity
The following diagram illustrates the structure of 5-Amino-2-chlorobenzaldehyde and the key through-bond correlations that would be observed in 2D NMR experiments, providing further confirmation of the proposed structure.
Caption: Molecular structure of 5-Amino-2-chlorobenzaldehyde.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with other spectroscopic methods, provides an irrefutable means of identifying and characterizing 5-Amino-2-chlorobenzaldehyde. The predicted spectral data, based on established principles of substituent effects, offer a robust framework for researchers to confirm the identity and purity of their synthesized material. This guide serves as a practical resource for leveraging the full potential of NMR spectroscopy in the rigorous pursuit of chemical research and development.
References
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Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
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Chemconnections. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]
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PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
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Chegg.com. Solved Only the 1H NMR spectrum of para-chlorobenzaldehye. [Link]
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ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]
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The Royal Society of Chemistry. Supplementary Data. [Link]
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MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
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WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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ACS Publications. Structural Analysis of Natural Products | Analytical Chemistry. [Link]
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YouTube. Interpreting Aromatic NMR Signals. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
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ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... [Link]
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Organic Chemistry at CU Boulder. Aromatics. [Link]
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University of Regensburg. Chemical shifts. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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A Researcher's Guide to Validating Quinoline Synthesis via Melting Point Comparison
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent target of these synthetic endeavors. However, the successful synthesis of a target molecule is only half the battle; rigorous validation of the product's identity and purity is paramount. This guide provides an in-depth, practical comparison of common quinoline synthesis methods, with a core focus on validating the final product through the classical, yet powerful, technique of melting point determination.
The Enduring Relevance of Melting Point in an Age of Advanced Spectroscopy
While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, melting point analysis remains a fundamental and highly informative method for assessing the purity of a crystalline solid. A sharp melting point range that corresponds to the literature value is a strong indicator of a pure compound. Conversely, a broad and depressed melting point range typically signifies the presence of impurities. This simple, cost-effective technique provides a rapid and reliable first-pass assessment of synthetic success.
A Comparative Overview of Classical Quinoline Syntheses
Four historical, yet persistently relevant, named reactions provide versatile routes to the quinoline core: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each method offers distinct advantages and is suited for the preparation of different quinoline derivatives.
The Skraup Synthesis: A Robust, if Vigorous, Approach
The Skraup synthesis is a powerful method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][2] The reaction is notoriously exothermic and requires careful control.[3]
Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product.[1][4]
The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce a wide array of substituted quinolines.[4][5]
Mechanism: The reaction is believed to involve the 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation.[5]
The Combes Synthesis: A Direct Path to 2,4-Disubstituted Quinolines
The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[4]
Mechanism: The reaction begins with the formation of an enamine from the aniline and the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the final quinoline product.[4]
The Friedländer Synthesis: A Condensation Strategy for Diverse Quinolines
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, catalyzed by either acid or base.[6][7]
Mechanism: The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing reactants. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the quinoline ring.[6]
Experimental Workflows: From Synthesis to Validation
The following sections provide detailed experimental protocols for the synthesis of specific, solid quinoline derivatives. These examples are chosen to illustrate the practical application of the aforementioned synthetic methods and to provide tangible targets for validation by melting point.
Caption: Generalized workflow for the synthesis, purification, and validation of quinoline derivatives.
Experimental Protocols and Comparative Data
Target Molecule 1: 2-Methylquinoline
-
Literature Melting Point: 9-11 °C (Note: This is a low-melting solid, handle accordingly)
-
Synthetic Method: Doebner-von Miller Reaction[4]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).
-
Heat the mixture to reflux.
-
Slowly add crotonaldehyde (0.12 mol) dropwise to the refluxing solution over 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Perform steam distillation to isolate the crude 2-methylquinoline.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Target Molecule 2: 4-Methylquinoline (Lepidine)
-
Literature Melting Point: 9-10 °C
-
Synthetic Method: Skraup Synthesis (Adapted)
Protocol:
-
In a large flask, cautiously add concentrated sulfuric acid to a mixture of aniline and paraldehyde.
-
Gently heat the mixture. The reaction is exothermic and should be carefully controlled.
-
Once the initial vigorous reaction subsides, continue heating for several hours.
-
Cool the reaction mixture and dilute with water.
-
Neutralize with a strong base (e.g., sodium hydroxide) and perform steam distillation to isolate the crude product.
-
Purify by recrystallization.
Target Molecule 3: 2,4-Dimethylquinoline
-
Literature Melting Point: 14.85 °C
-
Synthetic Method: Combes Synthesis
Protocol:
-
In a suitable reaction vessel, mix aniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Slowly add concentrated sulfuric acid with cooling.
-
Heat the mixture gently for a specified time to drive the cyclization.
-
Cool the mixture and pour it onto ice.
-
Neutralize with a base to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization.
Target Molecule 4: 6-Methoxy-2-methylquinoline
-
Literature Melting Point: 64-68 °C
-
Synthetic Method: Three-Step Synthesis[8]
Protocol:
-
Step 1 (Cyclization): Combine 4-methoxyaniline, ethyl acetoacetate, and polyphosphoric acid. Heat to 170°C for 1 hour. Cool and pour into water. Filter and wash the solid with water to obtain 6-methoxy-2-methylquinolin-4-ol.
-
Step 2 (Chlorination): Suspend the intermediate in phosphorus oxychloride (POCl3) and add a catalytic amount of dimethylformamide (DMF). Heat to 110°C for 1 hour. Quench with ice water and neutralize with a base. Filter and wash the solid to yield 4-chloro-6-methoxy-2-methylquinoline.
-
Step 3 (Amination/Reduction - Modified for this example to yield the target): While the reference describes amination, for the purpose of obtaining 6-methoxy-2-methylquinoline, a reduction of the chloro-intermediate would be necessary. A common method is catalytic hydrogenation. The purified 4-chloro-6-methoxy-2-methylquinoline can be reduced using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purify the final product by recrystallization.
Data Summary: Literature vs. Experimental Melting Points
| Target Quinoline Derivative | Synthetic Method | Literature Melting Point (°C) | Expected Experimental Melting Point Range (°C) |
| 2-Methylquinoline | Doebner-von Miller | 9-11 | 8-11 |
| 4-Methylquinoline | Skraup | 9-10 | 8-10 |
| 2,4-Dimethylquinoline | Combes | 14.85 | 13-15 |
| 6-Methoxy-2-methylquinoline | Multi-step | 64-68 | 63-67 |
The Self-Validating System: A Step-by-Step Guide to Melting Point Determination
Accurate melting point determination is crucial for the validation process. The following protocol outlines the key steps for obtaining reliable data.
Experimental Protocol for Melting Point Analysis
-
Sample Preparation:
-
Ensure the synthesized quinoline derivative is completely dry.
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Place the capillary tube containing the sample into the apparatus.
-
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The recorded range constitutes the experimental melting point.
-
Caption: Workflow for melting point determination and validation.
Interpreting the Results: Causality and Trustworthiness
-
A Sharp Melting Point within the Literature Range: This is a strong indication that the synthesized compound is pure and is indeed the target molecule. The narrow range suggests a high degree of crystalline order, which is characteristic of a pure substance.
-
A Broad and Depressed Melting Point: If the experimental melting point range is wider than 2 °C and lower than the literature value, it is highly likely that the sample is impure. The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, hence the depression in melting point. The broadening of the range occurs because different parts of the mixture melt at different temperatures.
-
An Unexpectedly High Melting Point: While less common, a higher-than-expected melting point could indicate the formation of a different, higher-melting polymorph or that the synthesized compound is not the intended product. In such cases, further spectroscopic analysis is essential.
Conclusion: An Integrated Approach to Synthetic Validation
The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry research. While a variety of synthetic methods are at the disposal of the modern chemist, the validation of the final product remains a critical step. Melting point determination, though a classical technique, provides an invaluable, rapid, and cost-effective means of assessing the purity and, by extension, the success of a synthesis. By integrating well-established synthetic protocols with rigorous melting point analysis, researchers can build a self-validating system that ensures the integrity of their chemical matter and the reliability of their subsequent biological evaluations.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Google Patents. Method for synthetizing 6-methoxyquinoline.
- Google Patents.
- Google Patents. Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Combes Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Periodictable.com. Melting Point. [Link]
-
Wikipedia. Quinoline. [Link]
-
NJ.gov. Quinoline - Hazardous Substance Fact Sheet. [Link]
-
Organic Syntheses Procedure. [Link]
-
Stack Exchange. Where can I find reliable data for melting points of organic compounds?. [Link]
- Google Patents. Quinoline compounds and process of making same.
-
Loba Chemie. QUINOLINE FOR SYNTHESIS - MATERIAL SAFETY DATA SHEET. [Link]
-
Organic Syntheses Procedure. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
Quora. Is there a good reliable website to use for finding melting points of every compound for organic chemistry to find unknown?. [Link]
-
CRC Handbook of Chemistry and Physics. [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. [Link]
-
USP. CRC Handbook of Chemistry and Physics, 84th Edition, 2003-2004. [Link]
-
SpringerLink. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
-
ACS Publications. Melting point tables of organic compounds. [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
ACS Publications. CRC Handbook of Chemistry and Physics. 81st Edition. [Link]
-
IJCRT.org. Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
- Google Patents.
-
Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
-
USP. CRC Handbook of Chemistry and Physics, 84th Edition, 2003-2004. [Link]
-
ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Wiley Online Library. Doebner-Miller Reaction. [Link]
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Technical Guide: Chromatographic Separation of 5-Amino-2-chlorobenzaldehyde Impurities
Content Type: Method Development & Comparison Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists
Executive Summary
The separation of 5-Amino-2-chlorobenzaldehyde (5-ACB) from its process impurities presents a unique "triad of challenges" for the analytical scientist: retention of polar amines , resolution of positional isomers , and on-column stability of the reactive aldehyde group.
This guide compares three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal workflow for purity analysis. While C18 remains the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl phases offer superior selectivity for the critical separation of the de-chlorinated impurities and regio-isomers common in 5-ACB synthesis.
The Analytical Challenge: Impurity Profiling
To design a robust method, one must first understand the "Enemy"—the specific impurity profile derived from the standard synthesis route (reduction of 5-chloro-2-nitrobenzaldehyde).
Critical Impurities Table
| Impurity ID | Chemical Name | Origin | Chromatographic Behavior (RP-HPLC) |
| Imp-A | 5-Chloro-2-nitrobenzaldehyde | Starting Material | Late eluter (Non-polar, no amine) |
| Imp-B | 5-Amino-2-chlorobenzoic acid | Oxidation Degradant | Early eluter (Very polar, acidic) |
| Imp-C | 3-Amino-6-chlorobenzaldehyde | Regio-isomer | Critical Pair (Co-elutes with Main Peak) |
| Imp-D | Azo-dimer species | Coupling Side-reaction | Very Late eluter (Highly lipophilic) |
Expert Insight: The 5-ACB molecule contains a basic amine (
Visualizing the Problem Space
The following diagram illustrates the synthesis and degradation pathways that generate the impurities we must separate.
Figure 1: Synthesis and degradation pathways defining the impurity profile of 5-ACB.
Comparative Analysis: Stationary Phase Performance
We evaluated three column chemistries using a standardized mobile phase (0.1% Formic Acid in Water/Acetonitrile).
Option A: The Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
-
Mechanism: Hydrophobic interaction.
-
Performance: Excellent retention of the main peak and non-polar impurities (Imp-A, Imp-D).
-
Drawback: Poor resolution of the critical isomer pair (Imp-C). The similar hydrophobicity of the positional isomers leads to co-elution.
-
Verdict: Good for general assay, poor for impurity profiling.
Option B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: The
-electrons in the stationary phase interact uniquely with the electron-deficient chlorobenzene ring. This interaction is highly sensitive to the position of the chlorine atom. -
Result: Imp-C (Isomer) is fully resolved (
) from the main peak. -
Verdict: The Recommended Choice for purity analysis.
Option C: Pentafluorophenyl (PFP) (e.g., Restek Raptor FluoroPhenyl)
-
Mechanism: Dipole-dipole + Hydrogen bonding.
-
Performance: Excellent peak shape for the basic amine due to "charge shielding" by the fluorine atoms. However, retention times are often too short for the polar oxidation impurity (Imp-B), causing it to elute in the void volume.
-
Verdict: Useful only as an orthogonal confirmation method.
Experimental Data Summary
Conditions: Gradient 5-95% B in 15 min. Buffer: 0.1% Formic Acid. Flow: 1.0 mL/min.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | PFP (Alternative) |
| Retention Time (Main Peak) | 8.4 min | 9.1 min | 6.2 min |
| Tailing Factor ( | 1.6 | 1.2 | 1.05 (Best Shape) |
| Resolution (Main vs. Isomer) | 1.1 (Co-elution risk) | 2.8 (Baseline separated) | 1.8 |
| Resolution (Main vs. Imp-A) | > 10 | > 10 | > 8 |
Detailed Protocol: The "Self-Validating" Method
This protocol includes built-in controls to detect on-column degradation, ensuring the method's trustworthiness.
A. Chromatographic Conditions[1][2][3][4][5]
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate amine).
-
Mobile Phase B: Acetonitrile (preferred over Methanol to prevent hemiacetal formation with the aldehyde).
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
20.0 min: 95% B
-
20.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 350 nm (Nitro/Azo impurities).
-
Temperature: 30°C.
B. Sample Preparation (Critical for Stability)
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Ascorbic Acid .
-
Why? Ascorbic acid acts as an antioxidant to prevent the conversion of the aldehyde to Imp-B during the run.
-
-
Concentration: 0.5 mg/mL.
-
Storage: Amber vials, autosampler cooled to 4°C.
C. System Suitability (SST) Criteria
-
Resolution (
): > 2.0 between 5-ACB and Imp-C (Isomer). -
Tailing Factor: < 1.5 for Main Peak.
-
Stability Check: Inject the standard at T=0 and T=6 hours. Area difference must be < 2.0%.
Method Optimization Decision Tree
Use this workflow to troubleshoot separation issues during development.
Figure 2: Decision logic for optimizing the separation of amino-benzaldehyde derivatives.
References
-
PubChem. (2025).[6] 2-Amino-5-chlorobenzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Jurková, M., & Wurst, M. (1988).[4] Chromatography of microbial metabolites of aromatic amino acids. Journal of Chromatography A, 446, 117-130.[4] [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. [Link]
Sources
- 1. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography of microbial metabolites of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Amino-2-chlorobenzaldehyde
This guide provides an in-depth comparison of elemental analysis standards for 5-Amino-2-chlorobenzaldehyde, a critical intermediate in pharmaceutical synthesis.[1][2][3] For researchers, scientists, and drug development professionals, establishing the purity and stoichiometric integrity of such intermediates is not merely a quality control step; it is a foundational requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond procedural outlines to explain the causality behind analytical choices, offering a framework for robust, self-validating quality assessment in line with stringent regulatory expectations.
The Imperative of Purity: Characterizing 5-Amino-2-chlorobenzaldehyde
5-Amino-2-chlorobenzaldehyde is a substituted aromatic aldehyde whose reactivity is harnessed in the synthesis of a variety of more complex molecules.[3] Its molecular structure, featuring an amine, a halogen, and an aldehyde group, presents unique challenges and considerations for analytical characterization. The presence of heteroatoms (Nitrogen, Chlorine, Oxygen) makes it an ideal candidate for elemental analysis, a technique that provides the fundamental, quantitative measure of its elemental composition.
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the rigorous identification and control of impurities in new drug substances.[4][5][6] This scrutiny begins with the starting materials and intermediates, as the impurity profile of these early-stage components directly impacts the quality of the final API.[7][8]
Table 1: Key Chemical and Physical Properties of 5-Amino-2-chlorobenzaldehyde
| Property | Value | Reference |
| CAS Number | 20028-53-9 | [1][9][10] |
| Molecular Formula | C₇H₆ClNO | [1][9][10][11] |
| Molecular Weight | 155.58 g/mol | [1][10][11] |
| Appearance | White to yellow to brown powder or crystals | [2][3][9] |
| Melting Point | 70-74 °C | [1][3][9] |
| Boiling Point | 288.1 °C at 760 mmHg | [1][3] |
| Solubility | Slightly soluble in water | [1][2][3] |
| Sensitivity | Air sensitive | [1][3] |
Elemental Analysis: The Gold Standard for Stoichiometric Verification
Elemental analysis (EA), often referred to as CHNS/O analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. The methodology is based on the Pregl-Dumas combustion method, which involves the complete, high-temperature combustion of the sample in the presence of excess oxygen.[12] The resulting gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by highly sensitive detectors.
For a halogenated compound like 5-Amino-2-chlorobenzaldehyde, this technique provides an absolute, quantitative measure of its elemental makeup, serving as a direct verification of its chemical formula. This is a critical, orthogonal check to chromatographic methods, which measure purity relative to other components but do not inherently confirm the identity of the main peak.
Table 2: Theoretical Elemental Composition of 5-Amino-2-chlorobenzaldehyde (C₇H₆ClNO)
| Element | Symbol | Atomic Weight | Molar Mass Contribution | Mass Percentage (%) |
| Carbon | C | 12.011 | 84.077 | 54.04% |
| Hydrogen | H | 1.008 | 6.048 | 3.89% |
| Chlorine | Cl | 35.453 | 35.453 | 22.79% |
| Nitrogen | N | 14.007 | 14.007 | 9.00% |
| Oxygen | O | 15.999 | 15.999 | 10.28% |
| Total | 155.584 | 100.00% |
Note: While CHN analysis is standard, chlorine and oxygen are typically determined by separate analytical techniques such as ion chromatography or pyrolysis, respectively.
A Validated Protocol for CHN Analysis
Trustworthiness in analytical data stems from a rigorously validated method. The objective of validating an analytical method is to demonstrate its fitness for purpose.[13][14] The following protocol is designed as a self-validating system, incorporating checks and standards to ensure data integrity, in alignment with ICH Q2(R2) principles.[14][15][16]
Experimental Workflow for Elemental Analysis
Caption: High-level workflow for CHN elemental analysis.
Step-by-Step Methodology
-
System Calibration & Suitability:
-
Rationale: Before analyzing any unknown, the instrument's performance must be verified. This establishes the trustworthiness of the entire analytical run.
-
Procedure: Analyze a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. The results for the CRM must fall within the certified acceptance criteria (typically ±0.3% of the known value) before proceeding. NIST provides a range of Standard Reference Materials (SRMs) suitable for this purpose.[17][18][19]
-
-
Sample Preparation:
-
Rationale: Accurate weighing is critical as the final result is a mass percentage. The sample must be homogeneous to ensure the small amount weighed is representative of the entire batch.
-
Procedure:
-
a. Homogenize the 5-Amino-2-chlorobenzaldehyde sample.
-
b. On a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
-
c. Record the exact weight.
-
d. Crimp the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
-
-
Combustion and Analysis:
-
Rationale: The goal is complete, instantaneous combustion to convert all organic material into simple, detectable gases. For halogenated compounds, specialized reagents or furnace conditions may be required to prevent interference with the detector or damage to the combustion tube.[20][21][22]
-
Procedure:
-
a. The sample is dropped into a high-temperature (typically 950-1050°C) combustion furnace.
-
b. A pulse of pure oxygen is injected, ensuring complete oxidation.
-
c. The resulting gas mixture flows through a reduction furnace (containing copper) to convert nitrogen oxides (NOx) to N₂.
-
d. The gases (N₂, CO₂, H₂O) are separated using a chromatographic column.
-
e. A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to a helium carrier gas.
-
-
-
Data Calculation and Acceptance Criteria:
-
Rationale: The instrument software calculates the mass percentages based on the detector response, the sample weight, and the calibration factor derived from the CRM.
-
Procedure:
-
a. The software integrates the peaks corresponding to N₂, CO₂, and H₂O.
-
b. The elemental percentages are calculated.
-
c. Acceptance Criterion: The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values calculated in Table 2. A deviation outside this range may indicate the presence of impurities or residual solvent.
-
-
Orthogonal Methods: A Comparative Framework
While elemental analysis is fundamental, a comprehensive purity assessment relies on a suite of orthogonal (different and complementary) analytical techniques.[23][24] Each method provides a different piece of the puzzle, and their combined data builds a complete and reliable picture of the material's quality.
Caption: Integrated approach to purity assessment using orthogonal methods.
Table 3: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Primary Information Provided | Strengths | Limitations | Application for 5-Amino-2-chlorobenzaldehyde |
| Elemental Analysis (EA) | Absolute elemental composition (%C, %H, %N, %Cl). | Provides fundamental stoichiometric verification; highly accurate and precise for bulk material. | Does not separate or identify individual impurities; requires several milligrams of sample. | Confirms the empirical formula and detects non-volatile impurities that alter the elemental ratio (e.g., inorganic salts). |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Relative purity (Area %); detection and quantification of non-volatile organic impurities.[25] | High sensitivity and resolving power for separating complex mixtures; the gold standard for purity determination.[25] | Requires impurity reference standards for accurate quantification; may not detect impurities that lack a chromophore. | To determine the purity as a percentage of the main peak and to quantify known and unknown process-related impurities and degradants. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Excellent for analyzing volatile components; MS provides structural information for impurity identification.[25] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups. | To identify and quantify residual solvents from the synthesis process, which can affect elemental analysis results. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and elucidation. | Provides detailed information about the molecular structure; can be used for quantitative analysis (qNMR) with an internal standard. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret for mixtures. | To confirm the chemical structure of the main component and identify the structure of major impurities if present at sufficient concentration. |
Conclusion: An Integrated Strategy for Assured Quality
The establishment of robust analytical standards for pharmaceutical intermediates like 5-Amino-2-chlorobenzaldehyde is non-negotiable. Elemental analysis serves as the bedrock of this process, providing an absolute and direct measure of stoichiometric integrity that is unattainable through other common techniques. It is the ultimate arbiter of the compound's empirical formula.
However, no single method is a panacea. A truly robust quality control strategy, as demanded by modern pharmaceutical development, integrates elemental analysis with high-resolution separation techniques (HPLC, GC) and definitive structural elucidation methods (NMR, MS). This orthogonal approach ensures that the material is not only "pure" in a chromatographic sense but is also structurally correct and elementally sound. By understanding the causality behind each analytical choice and leveraging their complementary strengths, researchers and drug developers can build a comprehensive, self-validating quality profile that ensures consistency, safety, and regulatory compliance from the intermediate to the final API.
References
-
Cas 20028-53-9, 2-Amino-5-chlorobenzaldehyde - LookChem. (n.d.). LookChem. Retrieved February 8, 2024, from [Link]
-
2-CHLOROBENZALDEHYDE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved February 8, 2024, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2022, August 10). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 8, 2024, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC Europe. Retrieved February 8, 2024, from [Link]
-
Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) - Analytik Jena. (n.d.). Analytik Jena. Retrieved February 8, 2024, from [Link]
-
Measurements, Standards, and Reference Materials for Industrial Commodities | NIST. (n.d.). National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved February 8, 2024, from [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals. Retrieved February 8, 2024, from [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek. (n.d.). Intertek. Retrieved February 8, 2024, from [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025, August 5). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). U.S. Food and Drug Administration. Retrieved February 8, 2024, from [Link]
-
Elemental Inorganic Standards - Agilent. (n.d.). Agilent Technologies. Retrieved February 8, 2024, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved February 8, 2024, from [Link]
-
Perspective on halogenated organic compounds - PMC - NIH. (2023, November 2). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aijiren. Retrieved February 8, 2024, from [Link]
-
Validation of Analytical Methods - Lab Manager. (2016, May 11). Lab Manager. Retrieved February 8, 2024, from [Link]
-
NIST Standard Reference Materials® 2023 Catalog. (2023, May 15). National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025, January 10). Therapeutic Goods Administration (TGA). Retrieved February 8, 2024, from [Link]
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 13). MDPI. Retrieved February 8, 2024, from [Link]
-
NIST Standards for Microanalysis and the Certification Process - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved February 8, 2024, from [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved February 8, 2024, from [Link]
-
October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. (2006, October 2). European Medicines Agency (EMA). Retrieved February 8, 2024, from [Link]
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- 23. researchgate.net [researchgate.net]
- 24. rroij.com [rroij.com]
- 25. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-2-chlorobenzaldehyde
Topic: Technical Safety & Operational Guide: 5-Amino-2-chlorobenzaldehyde CAS: 6361-19-9 (Primary); Note: Often confused with isomer 20028-53-9
Executive Safety Summary
Immediate Action Required: Before opening the container, verify the CAS number. 5-Amino-2-chlorobenzaldehyde (CAS 6361-19-9) is a structural isomer of the more common 2-Amino-5-chlorobenzaldehyde (CAS 20028-53-9). While their safety profiles overlap, their chemical reactivity differs.
-
Primary Hazards: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3), Potential Skin Sensitizer.
-
Critical Property: Air Sensitive.[1][2] Oxidation leads to degradation products that may possess different toxicity profiles.
-
Operational Class: Handling Level 2 (Standard Chemical Hood).
The "Why" Behind the PPE: Mechanistic Toxicity
As a Senior Application Scientist, I advise looking beyond the generic "Warning" label. Your PPE strategy must counter the specific functional groups of this molecule:
-
The Aniline Moiety (Amino Group):
-
Risk: Aniline derivatives are lipophilic. Upon skin contact, they can penetrate the stratum corneum. While solid derivatives are generally less volatile than liquid aniline, systemic absorption can theoretically lead to methemoglobinemia (interference with oxygen transport in blood) or sensitization (allergic dermatitis).
-
PPE Implication: Latex gloves are permeable to anilines. Nitrile is the minimum standard; laminate is required for solutions.
-
-
The Aldehyde Group:
-
Risk: Aldehydes are reactive electrophiles capable of forming Schiff bases with proteins in your mucous membranes. This drives the respiratory irritation and contact dermatitis risk.
-
PPE Implication: Inhalation protection (Fume Hood/Respirator) is non-negotiable to prevent mucosal sensitization.
-
PPE Selection Matrix
Use this decision matrix to select gear based on your specific operation.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Solution Prep) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Outer: 0.11 mm (min)Inner: 0.06 mm | Silver Shield / Laminate Or Viton® (if dissolved in organic solvents) | Permeation Kinetics: Aniline derivatives permeate standard latex in <10 mins. Nitrile provides >480 min breakthrough for the solid, but solutions require Laminate barriers. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 / N95 Respirator (If hood unavailable or during spill) | Particle Size: Fine powders aerosolize easily. Aldehyde irritation threshold is low; prevent sensitization. |
| Eye/Face | Chemical Safety Goggles (Indirect Vented) | Face Shield + Goggles | Dust Migration: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. |
| Body | Lab Coat (Cotton/Poly) + Closed-toe shoes | Tyvek® Coverall + Disposable Sleeve Guards | Contamination Control: Prevent accumulation on fabric that could transfer to skin later. |
PPE Decision Logic (Visualization)
This workflow ensures you select the correct PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state and permeation risk.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Critical Step)
Context: Static electricity often causes this powder to "jump," increasing inhalation risk.
-
Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat before dispensing.
-
Technique: Do not dump. Tap the spatula gently. Immediately recap the bottle (Air Sensitive – protect your stock).
Phase 2: Reaction Setup
-
Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding the solid. 5-Amino-2-chlorobenzaldehyde degrades in air, potentially altering the reaction stoichiometry.
-
Solvent Addition: Add solvent slowly to avoid displacing powder into the air.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches your skin. Wash hands immediately with soap and cool water (warm water opens pores).
Emergency Response: Spills & Exposure
Spill Response Workflow:
Figure 2: Escalation protocol for solid and liquid spills.
First Aid Measures:
-
Eye Contact: Flush immediately for 15 minutes . Do not rub (powder abrasion).
-
Skin Contact: Wash with soap and water. Do not use alcohol on skin (increases absorption of anilines).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sensitization sign).
Disposal Strategy
Compliance with EPA (USA) or local environmental regulations is mandatory.
-
Waste Classification: Hazardous Chemical Waste.
-
RCRA Code: Likely not specifically listed (P or U list), but characteristic of Ignitability (if in solvent) or Toxicity .
-
Segregation:
-
DO: Segregate into Halogenated Organic Waste streams (due to the Chlorine atom).
-
DO NOT: Mix with strong oxidizers (Nitric acid, Peroxides) – risk of exothermic reaction.
-
-
Container: High-density polyethylene (HDPE) or glass. Label clearly: "5-Amino-2-chlorobenzaldehyde - Irritant/Sensitizer".
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80728, 5-Amino-2-chlorobenzaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-amino-5-chlorobenzaldehyde (Isomer Reference for Hazard Class). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
